molecular formula C10H16N2O2S B8292298 N-(isopropyl)-N-(methyl)-2-aminobenzenesulfonamide

N-(isopropyl)-N-(methyl)-2-aminobenzenesulfonamide

Cat. No.: B8292298
M. Wt: 228.31 g/mol
InChI Key: PRTRXKRYTCWKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isopropyl)-N-(methyl)-2-aminobenzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-amino-N-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-7-5-4-6-9(10)11/h4-8H,11H2,1-3H3

InChI Key

PRTRXKRYTCWKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round bottom flask was equipped with a magnetic stirrer and an ice bath. The flask was charged with N-isopropyl-N-methyl-2-nitrobenzenesulfonamide (9.21 mmol), followed by methanol (100 mL). The solution was cooled to 0° C. Hydrazine monohydrate (92.1 mmol) was added, followed by Raney nickel (catalytic amount). After 5 hours TLC (9:1 dichloromethane/ethyl acetate) indicated that the reaction was complete. The reaction was filtered through celite and the catalyst recovered to a separate waste stream. The methanol was removed under reduced pressure and water (100 mL) added. The aqueous solution was extracted with ethyl acetate (100 mL), dried (Na2SO4), filtered, and the solvent removed under vacuum. The resultant yellow oil was purified by silica gel chromatography (1.5″ millimeter×18″ length, 9:1 dichloromethane/ethyl acetate). Fractions containing the desired product were combined and the solvent removed under vacuum to yield N-(isopropyl)-N-(methyl)-2-amino benzene sulfonamide as a clear yellow oil. 2.21 g, (81%). LC/MS: m/z 229.4 [C10H16N2O2S+H]+. 1H-NMR (CDCl3): δ 1.04-1.06 (d, 6H, J=6.7 Hz); 2.73 (s, 3H); 4.15-4.24 (m, 1H, J=6.7 Hz); 4.95 (b, 2H); 6.68-6.78 (m, 2H); 7.24-7.29 (t, 1H, J=7.7 Hz); 7.62-7.65 (d, 1H, J=8.0 Hz)
Name
N-isopropyl-N-methyl-2-nitrobenzenesulfonamide
Quantity
9.21 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
92.1 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
dichloromethane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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